Stiripentol - 49763-96-4

Stiripentol

Catalog Number: EVT-282692
CAS Number: 49763-96-4
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Stiripentol is an anticonvulsant compound [, ]. Structurally unrelated to other anticonvulsants, it falls under the classification of α-ethylene alcohols []. In scientific research, stiripentol serves as a valuable tool for investigating neuronal excitability, GABAergic neurotransmission, and potential therapeutic targets for epilepsy and other neurological disorders [, , ].

Future Directions
  • Elucidating the full therapeutic potential of stiripentol: Research on stiripentol's effects beyond its current applications, such as in glioblastoma treatment or bone health, requires further exploration [, ].
  • Investigating stiripentol's long-term effects: Further research is necessary to comprehensively evaluate the long-term impact of stiripentol on various physiological systems, including reproductive health [].
  • Developing novel drug delivery systems: Addressing stiripentol's poor aqueous solubility could lead to more effective drug formulations and delivery methods [].

N-Desmethyl-Clobazam (NCLB)

    Compound Description: N-Desmethyl-Clobazam is the active metabolite of Clobazam, both being anticonvulsant drugs. Stiripentol, a potent inhibitor of CYP2C19 and CYP3A4 enzymes, significantly affects NCLB's pharmacokinetics [, ]. This inhibition leads to a marked increase in NCLB's concentration-to-dose ratio in individuals with extensive CYP2C19 metabolism but a decrease in those with poor metabolism [].

    Relevance: This interaction is particularly crucial in managing Dravet syndrome, where the Stiripentol, Clobazam, and Valproate combination is a common treatment strategy. The differential effect of Stiripentol on NCLB levels based on CYP2C19 phenotype emphasizes the importance of personalized medicine in optimizing treatment outcomes for Dravet syndrome [].

Clobazam

    Compound Description: Clobazam, an anticonvulsant medication, is often used in conjunction with Stiripentol for treating refractory epilepsy, particularly Dravet syndrome [, , , , ]. Stiripentol, a potent inhibitor of cytochrome P450 enzymes, significantly impacts Clobazam's metabolism, leading to elevated plasma concentrations of Clobazam [, , , ].

    Relevance: This interaction necessitates careful dosage adjustments of Clobazam when co-administered with Stiripentol to avoid potential side effects []. While the combination demonstrates efficacy in managing seizures, particularly in Dravet syndrome, the synergistic effects and individual contributions of Stiripentol and Clobazam are still under investigation [, ].

Valproic Acid

    Compound Description: Valproic Acid, an anticonvulsant, is frequently used with Stiripentol and Clobazam in managing Dravet syndrome [, , , , ]. Similar to Clobazam, Stiripentol's inhibitory effect on cytochrome P450 enzymes can elevate Valproic Acid plasma concentrations [, ].

    Relevance: This interaction requires careful dosage adjustments of Valproic Acid when used in conjunction with Stiripentol to mitigate potential adverse effects. Despite requiring dose adjustments, the Valproate, Clobazam, and Stiripentol combination, along with other therapies, remains crucial in managing the pharmacoresistant seizures associated with Dravet syndrome [, ].

Carbamazepine

    Compound Description: Carbamazepine is an anticonvulsant drug whose metabolism is significantly affected by Stiripentol [, ]. Stiripentol potently inhibits the biotransformation of Carbamazepine to its active metabolite, carbamazepine 10,11-epoxide, by CYP3A4 and CYP2C8 enzymes [].

    Relevance: This interaction underscores the potential for Stiripentol to significantly alter the pharmacokinetics of Carbamazepine, potentially leading to a decrease in its therapeutic effect or an increase in adverse effects. Clinicians should be aware of this interaction and consider appropriate monitoring and dosage adjustments when co-administering these drugs [, ].

Saquinavir

    Compound Description: Saquinavir is an antiretroviral drug primarily used to treat HIV/AIDS. Studies investigated the potential inhibitory effect of Stiripentol on Saquinavir metabolism, considering Stiripentol's known influence on cytochrome P450 enzymes, particularly CYP3A4 []. In vitro studies revealed that Stiripentol acts as a weak inhibitor of Saquinavir metabolism [].

    Relevance: While Stiripentol exhibits a potent inhibitory effect on Carbamazepine metabolism, its impact on Saquinavir is significantly weaker. This difference highlights the varying degrees of inhibition Stiripentol can exert on different drugs metabolized by the same CYP enzyme, emphasizing the need to consider individual drug characteristics in drug-drug interaction studies [].

4-Deoxypyridoxine Hydrochloride

    Compound Description: 4-Deoxypyridoxine Hydrochloride is a convulsant agent used to induce seizures in animal models, specifically in studies investigating the efficacy of anticonvulsant drugs [].

    Relevance: In a study evaluating Stiripentol’s acute efficacy in a monkey model, 4-Deoxypyridoxine Hydrochloride was used to provoke seizures, allowing researchers to compare the effects of Stiripentol with other anticonvulsants, including Valproate []. This comparison helped elucidate Stiripentol's mechanism of action in suppressing seizure activity [].

Phenytoin

    Compound Description: Phenytoin is an anticonvulsant drug whose metabolism is significantly affected by Stiripentol []. Stiripentol's potent inhibition of cytochrome P450 enzymes, particularly CYP2C9 which primarily metabolizes Phenytoin, can lead to dramatically increased Phenytoin plasma levels [].

    Relevance: This interaction poses a significant risk of Phenytoin toxicity, characterized by symptoms such as dizziness, ataxia, and even coma. Therefore, co-administration of Stiripentol and Phenytoin warrants extreme caution, necessitating dosage adjustments of Phenytoin and close monitoring of patients for potential adverse events [].

Phenobarbital

    Compound Description: Phenobarbital is a barbiturate medication with anticonvulsant properties. Similar to Phenytoin, Stiripentol's strong inhibition of cytochrome P450 enzymes significantly impacts Phenobarbital metabolism, potentially leading to elevated Phenobarbital levels [].

    Relevance: This interaction presents a risk of Phenobarbital toxicity, requiring close monitoring and dosage adjustments to ensure patient safety. The significant interaction between these two drugs underscores the importance of considering the potential for metabolic interactions when combining Stiripentol with other anticonvulsant medications [].

Ethylene Glycol

    Compound Description: Ethylene Glycol is a toxic compound that, when metabolized, forms oxalic acid, leading to acute kidney injury. Stiripentol has shown a protective effect against ethylene glycol poisoning by inhibiting the formation of oxalate in the liver [, ].

    Relevance: The ability of Stiripentol to reduce oxalate production and protect against ethylene glycol-induced renal damage suggests a potential therapeutic application beyond its established role as an anticonvulsant, particularly in treating acute oxalate poisoning [, ].

γ‐Aminobutyric Acid (GABA)

    Compound Description: GABA is the primary inhibitory neurotransmitter in the central nervous system. Stiripentol exerts its anticonvulsant effects, at least in part, by enhancing GABAergic neurotransmission [, , , ]. It achieves this enhancement by acting as a positive allosteric modulator of GABAA receptors, particularly those containing the α3 subunit, which are prevalent in the immature brain [, ].

Source and Classification

Stiripentol is derived from 3,4-dihydroxybenzaldehyde and is classified as an antiepileptic agent. It is known chemically as 4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol. Its structural uniqueness contributes to its specific pharmacological properties, distinguishing it from other antiepileptic medications .

Synthesis Analysis

The synthesis of stiripentol has been explored through various methods, with a notable recent development involving a one-pot synthesis process that enhances efficiency and reduces environmental impact. The synthesis typically involves the following steps:

  1. Starting Materials: The process begins with 3,4-dihydroxybenzaldehyde.
  2. Reagents: Methylene diiodide is used in conjunction with potassium hydroxide as a base.
  3. Condensation Reaction: The initial aldehyde undergoes a Knoevenagel condensation with 3,3-dimethyl-2-butanone, facilitated by tetrabutylammonium bromide as a phase transfer catalyst and potassium carbonate.
  4. Reduction: The resulting α,β-unsaturated ketone undergoes regioselective Luche reduction using sodium borohydride and cerium(III) chloride to yield pure stiripentol .

This method has been reported to achieve high purity (>99%) and yield (up to 90%) while being commercially viable and environmentally friendly compared to previous multi-step processes .

Molecular Structure Analysis

Stiripentol's molecular structure can be described as follows:

The melting point of stiripentol is reported to be between 73 °C and 74 °C .

Chemical Reactions Analysis

Stiripentol participates in several chemical reactions that are crucial for its synthesis and pharmacological activity:

  1. Knoevenagel Condensation: This reaction forms the core structure of stiripentol by condensing aldehydes with ketones under basic conditions.
  2. Luche Reduction: This regioselective reduction transforms α,β-unsaturated ketones into allylic alcohols, which is essential for forming stiripentol from its precursors.
  3. Metabolic Reactions: In vivo, stiripentol undergoes extensive metabolism primarily through oxidative cleavage of the methylenedioxy ring system and glucuronidation, leading to various metabolites .
Mechanism of Action

Stiripentol exhibits its anticonvulsant effects primarily through modulation of the gamma-aminobutyric acid (GABA) system:

  • GABA Receptor Modulation: Stiripentol enhances GABA transmission by increasing GABA release, reducing synaptic uptake, and inhibiting GABA transaminase-mediated breakdown. It binds to GABA A receptors containing α3 or δ subunits, acting as a positive allosteric modulator .
  • Inhibition of Lactate Dehydrogenase: Stiripentol inhibits lactate dehydrogenase, which plays a role in neuronal energy metabolism. This inhibition may lead to hyperpolarization of neurons, thereby reducing excitability and seizure activity .
  • Neuroprotective Properties: The compound may also provide neuroprotective effects by mitigating damage from oxidative stress during seizures .
Physical and Chemical Properties Analysis

The physical and chemical properties of stiripentol are critical for understanding its behavior in biological systems:

  • State: Solid
  • Melting Point: 73-74 °C
  • Log P (Partition Coefficient): Approximately 2.94, indicating moderate lipophilicity .
  • pKa: Reported at 14.2, suggesting it is weakly acidic .
  • Solubility: Stiripentol has low water solubility but is readily absorbed after oral administration.

These properties influence its pharmacokinetics, including absorption (median time to maximum concentration approximately 2-3 hours), distribution (volume of distribution around 1.03 L/kg), and elimination primarily via metabolites through renal excretion .

Applications

Stiripentol's primary application lies in the treatment of epilepsy:

  • Epilepsy Management: It is particularly effective for patients with Dravet syndrome and other refractory epilepsies when used in combination with other antiepileptic drugs such as clobazam.
  • Research Tool: Due to its unique mechanism of action involving GABAergic modulation and lactate dehydrogenase inhibition, stiripentol serves as a valuable reference compound in studies investigating new antiepileptic drugs and metabolic pathways related to neuronal excitation .
Mechanisms of Action in Neuromodulation

GABAergic Neurotransmission Enhancement

Positive Allosteric Modulation of GABAA Receptors

Stiripentol enhances GABAergic inhibition primarily through positive allosteric modulation of GABAA receptors. Unlike classical benzodiazepines that bind at the α/γ subunit interface, stiripentol interacts with distinct transmembrane domains (β/γ interface) to prolong receptor opening time and increase chloride influx. This action potentiates both phasic (synaptic) and tonic (extrasynaptic) inhibition. At neuronal levels, stiripentol (at clinically relevant concentrations of 10–50 µM) increases the duration and frequency of miniature inhibitory postsynaptic currents (mIPSCs) in hippocampal neurons, reducing neuronal hyperexcitability. Its modulatory effect persists even in benzodiazepine-resistant models due to its unique binding site, which is unaffected by flumazenil (a benzodiazepine antagonist) [4] [9] [10].

Subunit Selectivity (α3, β2/3, δ) and Developmental Expression Patterns

Stiripentol exhibits pronounced subunit selectivity, with maximal potentiation observed at GABAA receptors containing α3 or δ subunits. Recombinant receptor studies show stiripentol enhances GABA-evoked currents by 250–400% at α3β2/3γ2 receptors compared to <100% at α1-containing receptors. This selectivity is clinically significant:

  • α3 subunits are highly expressed in the neonatal cortex/thalamus and remain elevated in Dravet syndrome patients. Their developmental regulation aligns with stiripentol’s efficacy in pediatric epilepsies [4] [9].
  • δ subunits mediate tonic inhibition in thalamocortical circuits. Stiripentol’s activity at δ-containing extrasynaptic receptors (e.g., α4βδ) explains its suppression of absence seizures [4] [6].

Table 1: GABAA Receptor Subunit Selectivity of Stiripentol

Subunit CompositionFold Increase in GABA CurrentFunctional Role
α3β3γ23.8×Synaptic inhibition (cortex/thalamus)
α1β2γ21.5×Synaptic inhibition (widespread)
α4β3δ3.2×Tonic inhibition (thalamus)
α5β3γ22.1×Extrasynaptic (hippocampus)

Data derived from recombinant receptor electrophysiology [4] [9].

Synergistic Interactions with Benzodiazepine-Site Modulators

Stiripentol exhibits pharmacodynamic synergy with benzodiazepines like clobazam, independent of pharmacokinetic interactions:

  • Receptor-level synergy: Co-application with diazepam or clobazam at α3β3γ2 receptors yields additive (not supra-additive) potentiation. This occurs because stiripentol and benzodiazepines bind distinct sites, allowing concurrent modulation [10].
  • Metabolite amplification: Stiripentol inhibits CYP2C19/CYP3A4, elevating levels of N-desmethylclobazam (norclobazam), clobazam’s active metabolite. Norclobazam enhances GABAA currents at benzodiazepine-sensitive receptors (αγ2-containing), complementing stiripentol’s δ/α3 activity [9] [10].

Non-GABAergic Pathways

Inhibition of Lactate Dehydrogenase and Metabolic Modulation

Stiripentol inhibits lactate dehydrogenase (LDH; Ki ≈ 150 µM), shifting neuronal metabolism from glycolysis to oxidative phosphorylation:

  • LDH blockade reduces lactate production, mitigating cerebral acidosis during seizures.
  • Metabolic resilience: Enhanced mitochondrial ATP synthesis improves neuronal energy reserves, delaying depolarization in high-frequency firing neurons. In models of status epilepticus, stiripentol (20 mg/kg) reduces lactate/NADH ratios by 40%, correlating with neuroprotection [3] [9].

Voltage-Dependent Calcium Channel Modulation (T-type, P/Q-type)

Stiripentol directly inhibits voltage-gated calcium channels, particularly T-type (Cav3) and P/Q-type (Cav2.1):

  • T-type (Cav3.1–3.3): Stiripentol suppresses thalamic T-type currents (IC50 = 36–170 µM), crucial for spike-wave discharge generation in absence seizures. Cav3.3 shows highest sensitivity (IC50 = 36.6 µM) [2] [5].
  • P/Q-type (Cav2.1): Inhibition (IC50 = 170 µM) reduces glutamate release at cortical synapses, limiting seizure propagation [5].

Table 2: Calcium Channel Inhibition by Stiripentol

Channel SubtypeIC50 (µM)Physiological Role
Cav3.3 (T-type)36.6Thalamic burst firing
Cav3.2 (T-type)64.3Thalamocortical oscillations
Cav3.1 (T-type)69.2Neuronal pacemaking
Cav2.1 (P/Q-type)170.0Presynaptic vesicle release

Data from patch-clamp studies in transfected cells [5].

Glutamate-Induced Excitotoxicity Mitigation

Stiripentol attenuates glutamate excitotoxicity through dual mechanisms:

  • Astrocyte protection: In ischemic models, stiripentol (20 mg/kg) preserves astrocytic glutamine synthetase activity, accelerating glutamate clearance. This reduces extracellular glutamate surges by >50% post-ischemia [7].
  • Blood-brain barrier (BBB) stabilization: It diminishes IgG leakage and astrocyte damage following metabolic stress, maintaining BBB integrity and limiting neuroinflammation [7] [8].

Properties

CAS Number

49763-96-4

Product Name

Stiripentol

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+

InChI Key

IBLNKMRFIPWSOY-FNORWQNLSA-N

SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O

Solubility

Soluble in DMSO

Synonyms

BCX 2600; BCX-2600; BCX2600; Diacomit; Estiripentol;

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O

Isomeric SMILES

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.